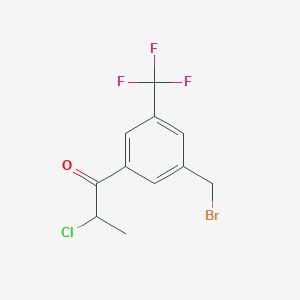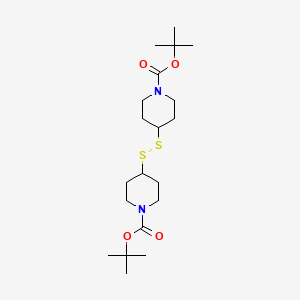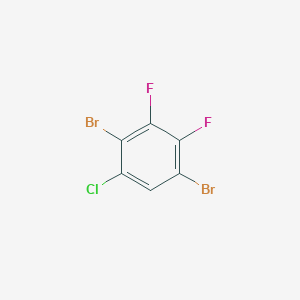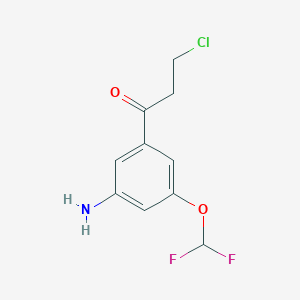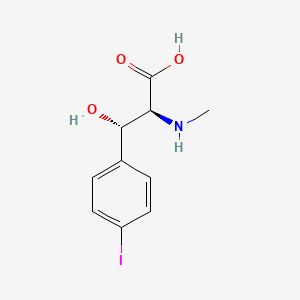
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a hydroxy group, an iodophenyl group, and a methylamino group, makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid typically involves multi-step organic reactions. The process often starts with the preparation of the iodophenyl precursor, followed by the introduction of the hydroxy and methylamino groups under controlled conditions. Specific reagents and catalysts are used to ensure the stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a deiodinated phenyl derivative.
Aplicaciones Científicas De Investigación
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3-hydroxy-3-(4-bromophenyl)-2-(methylamino)propionic acid
- (2S,3S)-3-hydroxy-3-(4-chlorophenyl)-2-(methylamino)propionic acid
- (2S,3S)-3-hydroxy-3-(4-fluorophenyl)-2-(methylamino)propionic acid
Uniqueness
Compared to its analogs, (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H12INO3 |
|---|---|
Peso molecular |
321.11 g/mol |
Nombre IUPAC |
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-12-8(10(14)15)9(13)6-2-4-7(11)5-3-6/h2-5,8-9,12-13H,1H3,(H,14,15)/t8-,9-/m0/s1 |
Clave InChI |
IDLOJRAIKCHEEE-IUCAKERBSA-N |
SMILES isomérico |
CN[C@@H]([C@H](C1=CC=C(C=C1)I)O)C(=O)O |
SMILES canónico |
CNC(C(C1=CC=C(C=C1)I)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


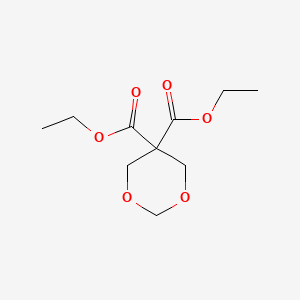
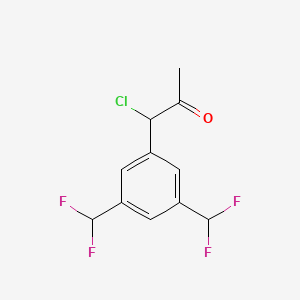
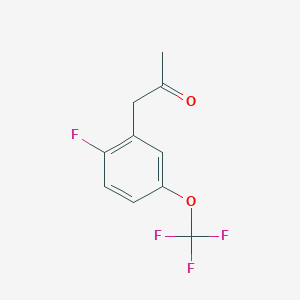
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
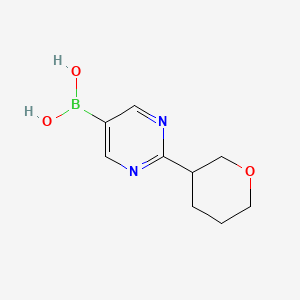
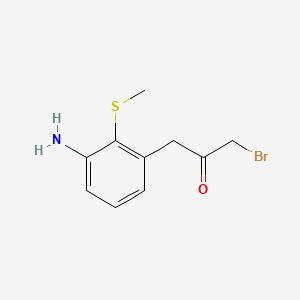

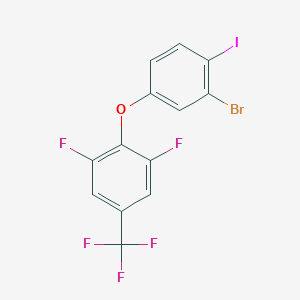
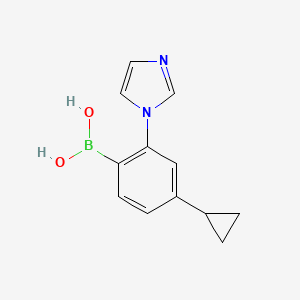
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
